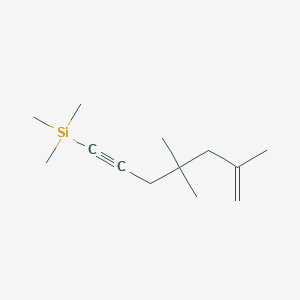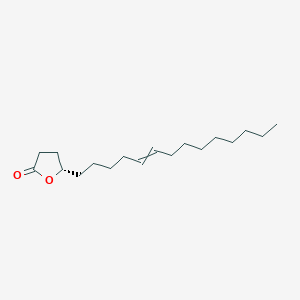
3-Nitro-6-(trifluoromethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-6-(trifluoromethyl)-9H-carbazole is a heterocyclic aromatic compound characterized by the presence of a carbazole core substituted with a nitro group at the 3-position and a trifluoromethyl group at the 6-position
Méthodes De Préparation
The synthesis of 3-Nitro-6-(trifluoromethyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the nitration of 6-(trifluoromethyl)-9H-carbazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods may involve more scalable approaches, such as continuous flow nitration processes, which offer better control over reaction parameters and improved safety profiles. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Analyse Des Réactions Chimiques
3-Nitro-6-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Nitro-6-(trifluoromethyl)-9H-carbazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Agrochemicals: It is explored for its potential use in the synthesis of pesticides and herbicides, leveraging its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-Nitro-6-(trifluoromethyl)-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and trifluoromethyl group contribute to the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within target proteins, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Nitro-6-(trifluoromethyl)-9H-carbazole include:
3-Nitro-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and nitro substituents but has a pyridine ring instead of a carbazole core.
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: Contains a chloro group in addition to the nitro and trifluoromethyl groups, with a pyridine ring structure.
3-Nitro-6-(trifluoromethyl)pyridin-2-amine: Features an amino group at the 2-position of the pyridine ring along with the nitro and trifluoromethyl groups.
The uniqueness of this compound lies in its carbazole core, which imparts distinct electronic and structural properties compared to its pyridine-based analogs
Propriétés
Numéro CAS |
872604-23-4 |
|---|---|
Formule moléculaire |
C13H7F3N2O2 |
Poids moléculaire |
280.20 g/mol |
Nom IUPAC |
3-nitro-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-3-11-9(5-7)10-6-8(18(19)20)2-4-12(10)17-11/h1-6,17H |
Clé InChI |
FDYUUXFSXDUKKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)



![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)


![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
